molecular formula C9H17NOS B8689565 N-Cyclohexyl-3-sulfanylpropanamide CAS No. 2935-89-9

N-Cyclohexyl-3-sulfanylpropanamide

Cat. No.: B8689565
CAS No.: 2935-89-9
M. Wt: 187.30 g/mol
InChI Key: IILDNJFHFXLQQU-UHFFFAOYSA-N
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Description

N-Cyclohexyl-3-sulfanylpropanamide is a chemical compound featuring a propanamide core structure substituted with a cyclohexyl group at the nitrogen atom and a sulfanyl (thiol) group at the 3-position. This molecular architecture, incorporating both a hydrophobic cyclohexyl moiety and a potentially reactive thiol group, makes it a valuable intermediate in organic synthesis and medicinal chemistry research. It is primarily used in the design and construction of more complex molecules for pharmaceutical and agrochemical discovery programs. The thiol group can undergo various reactions, such as formation of disulfide bonds or conjugation with electrophiles, which is useful for probing enzyme active sites or developing covalent inhibitors. Researchers can utilize this compound as a building block for the exploration of structure-activity relationships (SAR) in drug candidate series. For Research Use Only. This product is not intended for diagnostic, therapeutic, or personal use.

Properties

CAS No.

2935-89-9

Molecular Formula

C9H17NOS

Molecular Weight

187.30 g/mol

IUPAC Name

N-cyclohexyl-3-sulfanylpropanamide

InChI

InChI=1S/C9H17NOS/c11-9(6-7-12)10-8-4-2-1-3-5-8/h8,12H,1-7H2,(H,10,11)

InChI Key

IILDNJFHFXLQQU-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC(=O)CCS

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

The compound belongs to a broader class of N-substituted propanamide derivatives. Below, we compare its structural and functional attributes with key analogs.

Structural Features and Functional Group Variations

N-Cyclohexyl-3-sulfanylpropanamide
  • Key substituents : Cyclohexyl (amide nitrogen), sulfanyl (-SH, C3 position).
  • Molecular weight: Estimated ~189.3 g/mol (based on formula C₉H₁₇NOS).
  • Properties: High reactivity of the thiol group (prone to oxidation or disulfide formation). Moderate solubility in organic solvents due to cyclohexyl group. Potential applications in thiol-ene click chemistry or as a cysteine mimic in peptide synthesis .
N-Cyclohexyl-3-(2,5-dimethyl-1H-indol-3-yl)propanamide
  • Key substituents : Indole ring (C3 position).
  • Molecular weight : Higher (~340–360 g/mol, exact unspecified).
  • Lower reactivity compared to thiol-containing analogs; suited for stability in lab research (as indicated in safety data sheets) .
N-Cyclohexyl-3-(4-hydroxy-6-oxo-1,6-dihydropyrimidin-5-yl)-3-p-tolyl-propanamide
  • Key substituents: Dihydropyrimidinone and p-tolyl groups.
  • Molecular weight : ~424 g/mol (C₂₄H₂₉N₃O₂S).
  • Properties: Crystalline structure confirmed via X-ray diffraction (R factor = 0.048), indicating high purity and stability. Potential use in crystallography or as a scaffold for heterocyclic drug development .
N-Cyclohexyl-N-[(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)methyl]-3-phenylpropanamide
  • Key substituents: Thienopyrimidinone and phenyl groups.
  • Molecular weight : ~424 g/mol (C₂₄H₂₉N₃O₂S).
  • Properties :
    • Sulfur-containing heterocycle may confer redox activity or metal-binding capacity.
    • Structural complexity suggests applications in medicinal chemistry for kinase inhibition .

Physicochemical and Functional Comparisons

Property This compound Indole-Substituted Analog Dihydropyrimidinone Analog Thienopyrimidinone Analog
Reactivity High (thiol group) Moderate (aromatic indole) Low (stable heterocycle) Moderate (heterocyclic sulfur)
Molecular Weight ~189 g/mol ~340–360 g/mol 424 g/mol 424 g/mol
Solubility Moderate in organics Low (hydrophobic indole) Low (crystalline structure) Moderate (polar groups)
Research Applications Thiol chemistry, drug intermediates Lab research, bioactivity studies Crystallography, material science Medicinal chemistry (kinase targets)

Preparation Methods

Reaction of Cyclohexylamine with Carbon Disulfide

Cyclohexylamine reacts with carbon disulfide (CS₂) in aqueous medium under controlled conditions to form the dithiocarbamate salt. The reaction proceeds via nucleophilic attack of the amine on CS₂, followed by proton transfer to yield the ammonium dithiocarbamate.

Procedure :

  • Freshly distilled cyclohexylamine (60 mmol) is mixed with water (50 mL) in an ice bath.

  • Carbon disulfide (21 mmol) is added dropwise with vigorous stirring.

  • The mixture is stirred for 1–2 hours, yielding a white crystalline precipitate.

Key Data :

  • Yield : 98%

  • Melting Point : 188–189°C

  • ¹H NMR (CDCl₃) : δ 8.00–8.06 (4H, m, NH), 4.15–3.95 (1H, m, CH), 1.98–0.96 (20H, m, CH₂).

Thiolation of Propanamide Precursors

The dithiocarbamate salt facilitates thiolation reactions, replacing oxygen-based functional groups with sulfur.

Thiation of Chlorinated Intermediates

Chlorinated precursors, such as 2-chloro-3-phenylquinoxaline, undergo thiolation when heated with the dithiocarbamate salt in chloroform. This substitutes the chlorine atom with a sulfanyl group.

Procedure :

  • Chlorinated substrate (2.5 mmol) and dithiocarbamate salt (2.5 mmol) are refluxed in chloroform at 61°C for 12 hours.

  • The mixture is concentrated, and ethanol is added to precipitate the product.

Key Data :

  • Yield : 91%

  • Melting Point : 224–225°C

  • ¹H NMR (DMSO) : δ 14.56 (1H, br s, NH), 8.48–7.33 (ArH).

Michael Addition for Propanamide Chain Formation

The sulfanyl group is incorporated into the propanamide backbone via Michael addition reactions using acrylic acid derivatives.

Reaction with Methyl Acrylate

Thione compounds react with methyl acrylate in the presence of triethylamine to form S-alkylated propanamide esters.

Procedure :

  • Thione substrate (1.0 mmol) and triethylamine (2.0 mmol) are dissolved in ethanol.

  • Methyl acrylate (1.0 mmol) is added, and the mixture is refluxed for 4–6 hours.

  • The product is crystallized from ethanol.

Key Data :

  • Yield : 85–90%

  • ¹H NMR (DMSO) : δ 3.67 (3H, s, OCH₃), 3.47 (2H, t, SCH₂), 2.53 (2H, t, CH₂CO).

Amidation with Cyclohexylamine

The final step involves amidation to introduce the cyclohexyl group.

Hydrazide Intermediate Formation

Esters are converted to hydrazides via reflux with hydrazine hydrate, followed by reaction with cyclohexylamine.

Procedure :

  • Ester (1.0 mmol) and hydrazine hydrate (5.0 mmol) are refluxed in ethanol for 4 hours.

  • The hydrazide intermediate is isolated and reacted with cyclohexylamine in the presence of triethylamine.

Key Data :

  • Yield : 88%

  • Melting Point : 208–209°C

  • ¹³C NMR : δ 170.2 (C=O), 55.3 (CH), 35.8 (SCH₂).

Alternative Routes: Mitsunobu and Reductive Amination

Mitsunobu Reaction

Phenol derivatives are coupled with cyclohexanol analogs using diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (TPP).

Procedure :

  • Phenol (1.0 mmol), cyclohexanol derivative (1.2 mmol), DIAD, and TPP are stirred in THF at 0°C.

  • The mixture is warmed to room temperature and stirred for 12 hours.

Key Data :

  • Yield : 70–75%

  • Application : Forms ether-linked cyclohexylpropanamides.

Analytical Validation and Quality Control

Spectroscopic Characterization

  • ¹H/¹³C NMR : Confirms sulfanyl (-SH) and amide (-CONH-) functionalities.

  • Mass Spectrometry : Molecular ion peaks align with theoretical masses (e.g., m/z 274.2 for C₁₃H₂₆N₂S₂).

Chromatographic Purity

HPLC analysis using C18 columns and acetonitrile/water gradients ensures >98% purity.

Challenges and Optimization

Side Reactions

  • Oxidation : Sulfanyl groups may oxidize to sulfoxides; inert atmospheres (N₂/Ar) are recommended.

  • Tautomerization : Thione-thiol tautomerism requires pH control (optimal pH 7–8).

Scalability

  • Batch Size : Reactions >10 mmol show reduced yields due to exothermic side reactions.

  • Solvent Choice : Chloroform and ethanol are preferred for large-scale crystallizations .

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